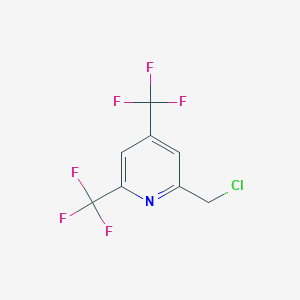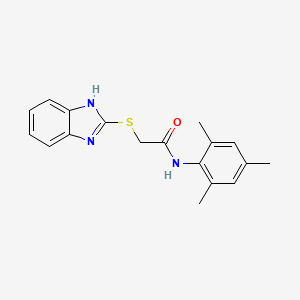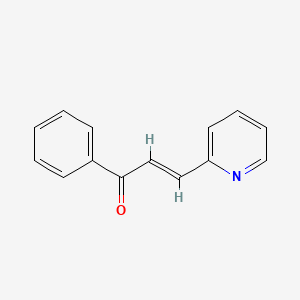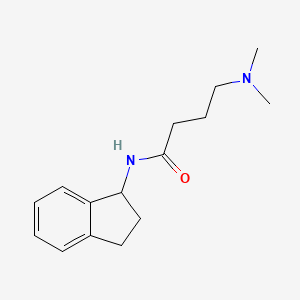
1-Indanamine, N-(2-dimethylaminobutyryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Indanamine, N-(2-dimethylaminobutyryl)- typically involves several steps. One common method includes the reaction of benzoic acids with thionyl chloride to form acyl chlorides, which then react with ethylene. The resulting intermediates undergo an intramolecular Friedel–Crafts alkylation to form 1-indanones
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Indanamine, N-(2-dimethylaminobutyryl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Indanamine, N-(2-dimethylaminobutyryl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Indanamine, N-(2-dimethylaminobutyryl)- involves its interaction with specific molecular targets and pathways. It primarily acts on serotonin receptors, which means it may influence serotonin levels in the brain. This interaction can lead to various physiological effects, including potential therapeutic benefits and risks of serotonin syndrome at high doses .
Comparison with Similar Compounds
1-Indanamine, N-(2-dimethylaminobutyryl)- can be compared with other similar compounds such as:
- 5,6-methylenedioxy-2-aminoindane (MDAI)
- 5-iodo-2-aminoindane (5-IAI)
- 2-aminoindane (2-AI)
- 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI)
- 5-methoxy-6-methyl-2-aminoindane (MMAI)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-Indanamine, N-(2-dimethylaminobutyryl)- lies in its specific N-(2-dimethylaminobutyryl) group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6520-58-7 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-(dimethylamino)butanamide |
InChI |
InChI=1S/C15H22N2O/c1-17(2)11-5-8-15(18)16-14-10-9-12-6-3-4-7-13(12)14/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,16,18) |
InChI Key |
ZNDWFHZRHNLYAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


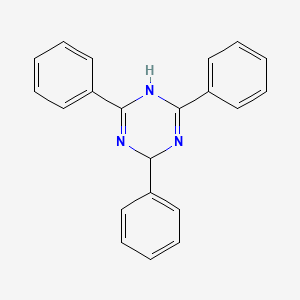
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
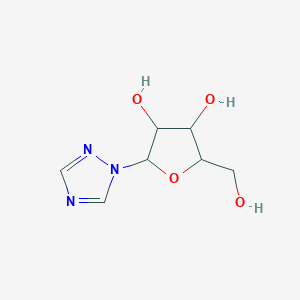

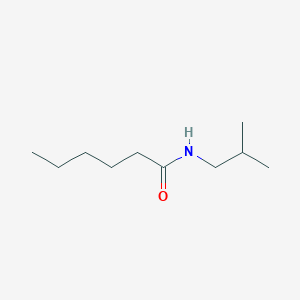
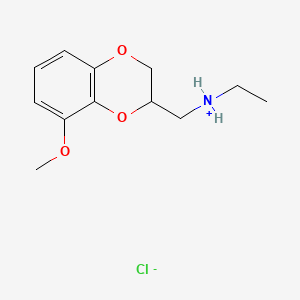
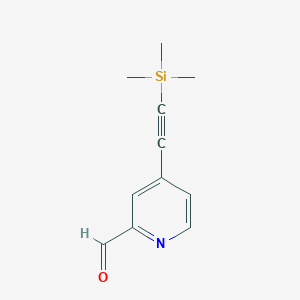
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
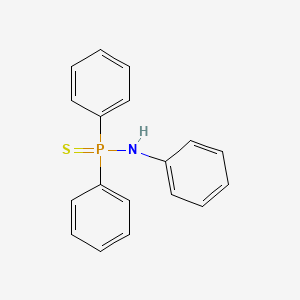

![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
